2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1628116-87-9
Cat. No.: VC3021690
Molecular Formula: C12H16BF2NO3
Molecular Weight: 271.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628116-87-9 |
|---|---|
| Molecular Formula | C12H16BF2NO3 |
| Molecular Weight | 271.07 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-16-9(7-8)17-10(14)15/h5-7,10H,1-4H3 |
| Standard InChI Key | JHWPWMNBMONCDM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)F |
Introduction
Synthesis and Applications
-
Synthesis: Boronic acid pinacol esters are synthesized by reacting boronic acids with pinacol in the presence of a catalyst. The specific synthesis of 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would follow similar protocols.
-
Applications: These compounds are primarily used in cross-coupling reactions to form complex organic molecules, which are essential in pharmaceuticals and materials science.
Safety and Handling
-
Safety Information: Boronic acid derivatives generally require handling with care due to potential hazards such as skin and eye irritation. Specific safety data for 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not detailed, but standard precautions should be taken.
-
Storage: These compounds are typically stored in a cool, dry place to maintain stability.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume